![molecular formula C23H24O8 B054499 ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate CAS No. 116409-03-1](/img/structure/B54499.png)
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate, also known as DMDD, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. DMDD belongs to the family of chromenes and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Mécanisme D'action
The mechanism of action of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate is not fully understood. However, it has been suggested that ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammatory and tumorigenic processes.
Effets Biochimiques Et Physiologiques
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been shown to inhibit the replication of various viruses, including influenza A virus and HIV.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate is also stable and can be stored for long periods without degradation. However, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate also has poor bioavailability, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate research. One area of interest is the development of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate-based therapeutics for the treatment of cancer. Furthermore, the antiviral activity of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate warrants further investigation, particularly for the development of novel antiviral agents. Finally, the mechanisms of action of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate need to be further elucidated to fully understand its biological activities and potential therapeutic applications.
Conclusion
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, antitumor, and antiviral effects. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been extensively studied for its potential therapeutic applications, and there are several future directions for ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate research. Despite its limitations, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has the potential to be developed into novel therapeutics for the treatment of various diseases.
Méthodes De Synthèse
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate can be synthesized through a multistep process involving the reaction of 2,3-dihydrobenzofuran with 3,4,5-trimethoxybenzaldehyde and ethyl bromoacetate. The resulting product is then subjected to various reactions, including cyclization, esterification, and oxidation, to obtain ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate in high yield and purity.
Applications De Recherche Scientifique
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has also been shown to have antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been found to possess antiviral activity against various viruses, including influenza A virus and human immunodeficiency virus (HIV).
Propriétés
Numéro CAS |
116409-03-1 |
|---|---|
Nom du produit |
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate |
Formule moléculaire |
C23H24O8 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate |
InChI |
InChI=1S/C23H24O8/c1-6-28-23(24)18-12(2)14-7-8-15-22(30-11-29-15)20(14)31-19(18)13-9-16(25-3)21(27-5)17(10-13)26-4/h7-10,19H,6,11H2,1-5H3 |
Clé InChI |
RGZYMLHBTMVDJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C3=C(C=C2)OCO3)OC1C4=CC(=C(C(=C4)OC)OC)OC)C |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C3=C(C=C2)OCO3)OC1C4=CC(=C(C(=C4)OC)OC)OC)C |
Synonymes |
8H-1,3-Dioxolo(4,5-h)(1)benzopyran-7-carboxylic acid, 6-methyl-8-(3,4, 5-trimethoxyphenyl)-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



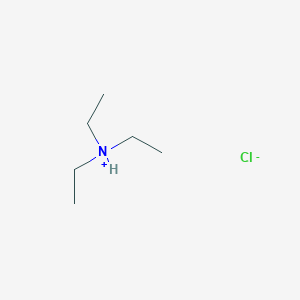
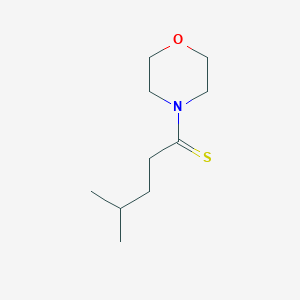
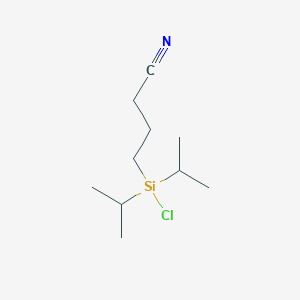
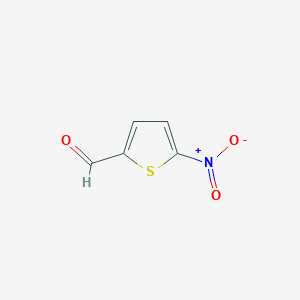
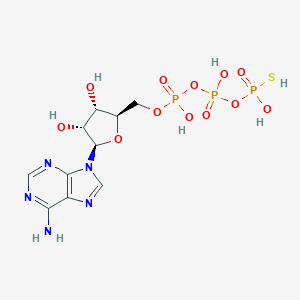
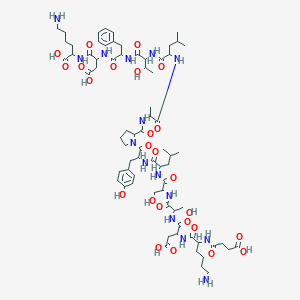
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

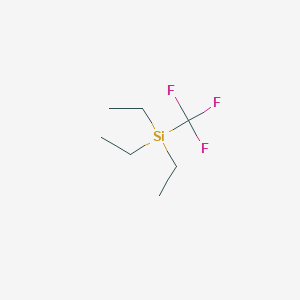
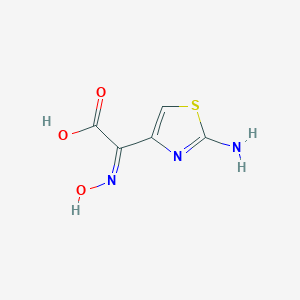
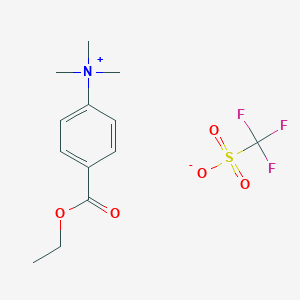
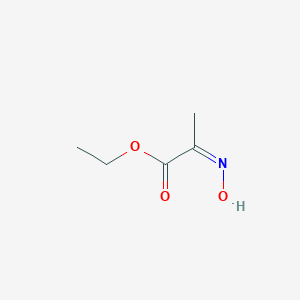
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)